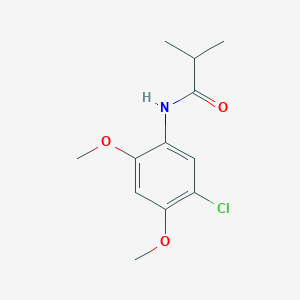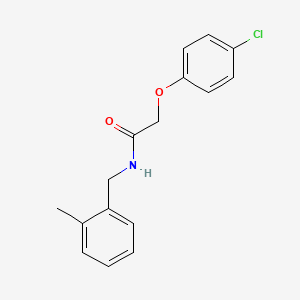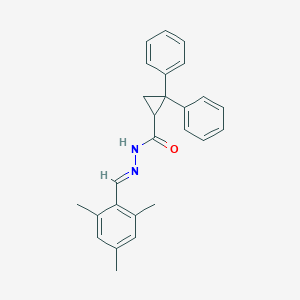
8-(2-aminophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-aminophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as APTD, is a synthetic compound that has been widely used in scientific research. It belongs to the class of purine derivatives and has a molecular weight of 314.32 g/mol. APTD has been found to have various biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
APTD exerts its effects by binding to the purinergic receptors and blocking their activation by purine nucleotides. This leads to a decrease in the release of neurotransmitters and a reduction in the excitability of neurons. APTD has also been found to inhibit the activity of voltage-gated calcium channels, which further contributes to its inhibitory effects.
Biochemical and Physiological Effects:
APTD has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of glutamate and GABA, which are important neurotransmitters in the central nervous system. This leads to a reduction in neuronal excitability and can have therapeutic implications in conditions such as epilepsy and chronic pain. APTD has also been found to inhibit platelet aggregation and reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
APTD has several advantages as a tool for studying purinergic receptors. It is a potent antagonist of the P2X1 and P2X3 receptors, making it a valuable tool for studying their function. APTD is also relatively stable and can be stored for long periods of time without degradation. However, APTD has some limitations as well. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, APTD has a relatively short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving APTD. One area of interest is the development of more potent and selective purinergic receptor antagonists. This could lead to the development of new therapeutics for conditions such as chronic pain and epilepsy. Another area of interest is the role of purinergic receptors in cancer. APTD has been shown to inhibit the proliferation of cancer cells, and further research in this area could lead to the development of new cancer therapies. Finally, research is needed to better understand the mechanism of action of APTD and its effects on other biological processes.
Synthesemethoden
APTD can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-aminophenol with acetic anhydride to produce 2-acetamidophenol. This compound is then reacted with 3,7-dimethylxanthine in the presence of sodium hydride to produce APTD. The overall yield of this process is around 50%.
Wissenschaftliche Forschungsanwendungen
APTD has been extensively used in scientific research as a tool to study the role of purinergic receptors in various biological processes. Purinergic receptors are a class of receptors that are activated by purine nucleotides such as ATP and ADP. APTD has been found to be a potent antagonist of the P2X1 and P2X3 purinergic receptors. It has also been shown to inhibit the release of neurotransmitters such as glutamate and GABA.
Eigenschaften
IUPAC Name |
8-(2-aminophenoxy)-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-17-10-11(18(2)14(21)19(3)12(10)20)16-13(17)22-9-7-5-4-6-8(9)15/h4-7H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYXWAVJYGUPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=CC=C3N)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196599 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-(2-aminophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5692932.png)



![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)
![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)

![3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)
![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)